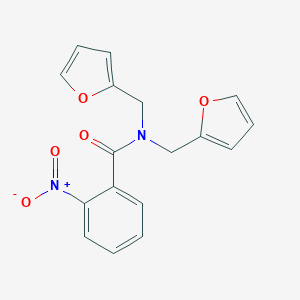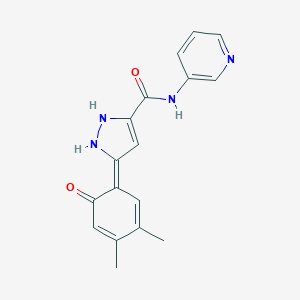![molecular formula C16H19ClN4O5S2 B254520 2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B254520.png)
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and ethylsulfonyl group, a thiazole ring, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific reaction conditions. Common synthetic routes include:
Formation of the Pyrimidine Intermediate: This step involves the chlorination and sulfonylation of a pyrimidine precursor.
Formation of the Thiazole Intermediate: This step involves the synthesis of the thiazole ring through cyclization reactions.
Coupling Reaction: The pyrimidine and thiazole intermediates are coupled using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl or sulfonyl groups.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-METHYLPROPYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents, which may have different biological activities and chemical properties.
Thiazole Derivatives: Compounds with similar thiazole structures, which may be used in different applications or have different reactivity.
Carboxylate Esters: Compounds with similar ester groups, which may undergo similar hydrolysis reactions but differ in other chemical properties.
Properties
Molecular Formula |
C16H19ClN4O5S2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-methylpropyl 2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H19ClN4O5S2/c1-5-28(24,25)16-18-6-10(17)11(20-16)13(22)21-15-19-9(4)12(27-15)14(23)26-7-8(2)3/h6,8H,5,7H2,1-4H3,(H,19,21,22) |
InChI Key |
IIGQZIVCTIGHDT-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)
![N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254450.png)

![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B254463.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B254468.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)

